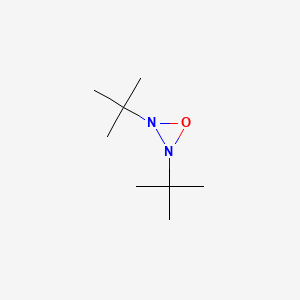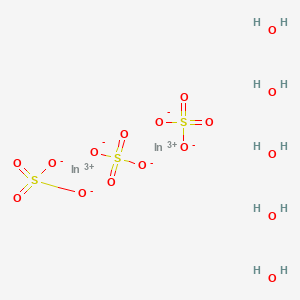
Calcium hexafluorosilicate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium hexafluorosilicate dihydrate is an inorganic compound with the chemical formula CaSiF₆·2H₂O. It is a colorless, crystalline solid that belongs to the class of hexafluorosilicates. This compound is known for its unique structural properties and its applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium hexafluorosilicate dihydrate can be synthesized by reacting calcium carbonate (CaCO₃) or calcium nitrate (Ca(NO₃)₂) with hexafluorosilicic acid (H₂SiF₆). The reaction typically occurs in an aqueous medium and can be represented as follows: [ \text{CaCO}_3 + \text{H}_2\text{SiF}_6 \rightarrow \text{CaSiF}_6 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting a large excess of calcium carbonate or calcium nitrate with a high concentration of hexafluorosilicic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Calcium hexafluorosilicate dihydrate primarily undergoes substitution reactions. It can react with various metal cations to form different fluorosilicate salts.
Common Reagents and Conditions:
Reagents: Hexafluorosilicic acid, calcium carbonate, calcium nitrate.
Conditions: Aqueous medium, controlled temperature and pH.
Major Products:
Calcium hexafluorosilicate: Formed by the reaction of calcium carbonate or calcium nitrate with hexafluorosilicic acid.
Carbon dioxide and water: By-products of the reaction with calcium carbonate.
Scientific Research Applications
Calcium hexafluorosilicate dihydrate has several applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other fluorosilicate compounds.
Biology and Medicine: Investigated for its potential use in dental treatments due to its fluoride content.
Industry: Employed as a flotation agent in the mining industry and as an insecticide in agriculture.
Mechanism of Action
The mechanism of action of calcium hexafluorosilicate dihydrate involves the release of fluoride ions (F⁻) in aqueous solutions. These fluoride ions can interact with various biological and chemical systems, leading to the formation of stable complexes. The compound’s effects are primarily due to its ability to release fluoride ions, which can inhibit the activity of certain enzymes and disrupt biological processes .
Comparison with Similar Compounds
- Sodium hexafluorosilicate (Na₂SiF₆)
- Potassium hexafluorosilicate (K₂SiF₆)
- Magnesium hexafluorosilicate (MgSiF₆)
- Strontium hexafluorosilicate (SrSiF₆)
Comparison: Calcium hexafluorosilicate dihydrate is unique due to its specific crystal structure and the presence of water molecules in its lattice. Unlike sodium and potassium hexafluorosilicates, which are more soluble in water, this compound is less soluble and forms a stable crystalline structure. This property makes it particularly useful in applications where controlled release of fluoride ions is desired .
Properties
IUPAC Name |
calcium;hexafluorosilicon(2-);dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.F6Si.2H2O/c;1-7(2,3,4,5)6;;/h;;2*1H2/q+2;-2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVNHHNEOXCJSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.F[Si-2](F)(F)(F)(F)F.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaF6H4O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one](/img/structure/B578865.png)








![4,6-Methanocyclobuta[3,4]cyclopenta[1,2-d]imidazole](/img/structure/B578883.png)




